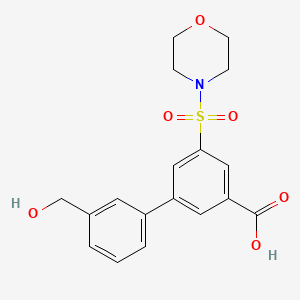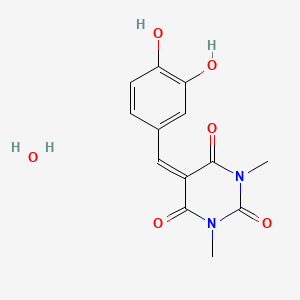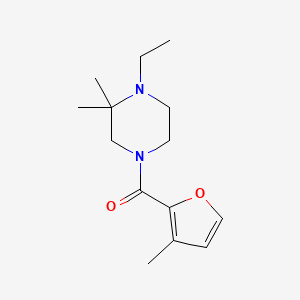
3'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as "MOR-4", and it is a derivative of biphenylcarboxylic acid.
Mécanisme D'action
The mechanism of action of 3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves the inhibition of enzymes that are involved in various physiological and pathological processes. For example, it has been shown to inhibit carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid are diverse and depend on the specific enzyme that it inhibits. For example, the inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate, which can have various effects on the body's acid-base balance. The inhibition of aldose reductase can lead to a decrease in the production of sorbitol, which can prevent the development of diabetic complications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid in lab experiments include its high potency and selectivity towards specific enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological and pathological processes. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the study of 3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. One direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the investigation of the potential applications of this compound in the treatment of various diseases, including cancer, diabetes, and inflammation. Finally, the development of new synthesis methods and purification techniques for this compound can improve its availability and reduce its cost.
Méthodes De Synthèse
The synthesis of 3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves several steps. The first step is the preparation of 3-bromo-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid by reacting 3-bromo-biphenyl-3-carboxylic acid with morpholine and sulfonyl chloride. The second step involves the reduction of the bromo group to a hydroxymethyl group using sodium borohydride. The final step is the purification of the product using column chromatography.
Applications De Recherche Scientifique
3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have inhibitory effects on various enzymes, including carbonic anhydrase, and aldose reductase. These enzymes are involved in various physiological and pathological processes, including cancer, diabetes, and inflammation.
Propriétés
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c20-12-13-2-1-3-14(8-13)15-9-16(18(21)22)11-17(10-15)26(23,24)19-4-6-25-7-5-19/h1-3,8-11,20H,4-7,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWBVCAOVZICBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC(=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(Hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1H-imidazol-1-yl)-1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5301845.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5301846.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5301858.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5301862.png)
![2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide](/img/structure/B5301867.png)
![7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5301873.png)


![8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5301910.png)
![N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5301919.png)

![7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5301933.png)
